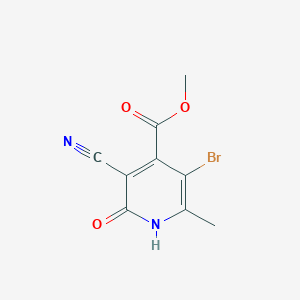
6-Bromo-n3-methylpyridine-3,4-diamine
Overview
Description
6-Bromo-n3-methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1218997-22-8 . It has a molecular weight of 202.05 . The compound is a powder at room temperature .
Physical And Chemical Properties Analysis
6-Bromo-n3-methylpyridine-3,4-diamine is a powder at room temperature . It has a melting point of 156-158 degrees Celsius .Scientific Research Applications
Optical and Electrochemical Properties
6-Bromo-n3-methylpyridine-3,4-diamine, as a derivative in certain compounds, contributes to unique optical and electrochemical properties. For instance, in the synthesis of 1,3-Diphenylselenophenotetraazaporphyrinato Ruthenium(II) Bis(4-methylpyridine), the structural properties and optical absorption characteristics have been explored. This compound exhibits distinctive absorption and electrochemical behaviors, which could be crucial for specific scientific applications (Kimura & Murakami, 2014).
Fluorescence Properties
The synthesis of compounds like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, involving the use of 6-bromo derivatives, has been shown to result in materials that fluoresce in the violet region of the spectrum. This fluorescence in solution and in the solid state could be significant for applications in fields like materials science and biochemistry (Bardasov et al., 2020).
Crystal Structure Analysis
The study of the crystal structure of compounds involving 6-Bromo-n3-methylpyridine-3,4-diamine analogs, like N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, provides insights into molecular geometry and potential interactions. These structural analyses are crucial for understanding the molecular properties and the potential utility of these compounds in various scientific domains (Stöger et al., 2014).
Chemical Synthesis and Reactions
The versatility of 6-bromo derivatives in various chemical reactions, such as amination, bromination, and functionalization, opens up possibilities in synthetic chemistry. Studies have explored how these compounds react under different conditions, leading to the synthesis of new materials with potential applications in pharmaceuticals and materials science (Streef & Hertog, 2010).
Supramolecular Chemistry
The use of 6-Bromo-n3-methylpyridine-3,4-diamine derivatives in the creation of supramolecular complexes, such as in palladium(II) and platinum(II) bis(phosphane) complexes, is another area of interest. These complexes have applications in catalysis and materials science, where understanding the dynamics of noncovalent interactions is crucial (Fuss et al., 1999).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJXYGZHIVWLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-n3-methylpyridine-3,4-diamine | |
CAS RN |
1218997-22-8 | |
| Record name | 6-bromo-N3-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)





![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)